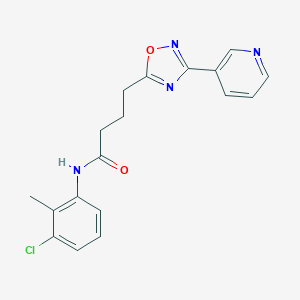![molecular formula C19H14ClN5O B277171 2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide](/img/structure/B277171.png)
2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-N-(2-naphthyl)acetamide, commonly known as CTAP, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAP belongs to the class of tetrazole compounds, which have shown promising results in the treatment of various diseases such as cancer, inflammation, and neurological disorders.
作用机制
CTAP exerts its therapeutic effects by binding to a specific receptor known as the mu-opioid receptor (MOR). MOR is a G-protein coupled receptor that is involved in the regulation of pain, reward, and addiction. CTAP acts as a selective antagonist of MOR, which means it blocks the activation of this receptor by other molecules such as opioids. By blocking MOR, CTAP can modulate the activity of other neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
CTAP has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1beta and tumor necrosis factor-alpha. It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10. In addition, CTAP has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotection.
实验室实验的优点和局限性
CTAP has several advantages for use in lab experiments. It is a stable and well-characterized compound that can be easily synthesized. It has also been shown to have high selectivity and potency for MOR, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, CTAP also has some limitations. It has low solubility in water, which can make it difficult to use in some experimental protocols. In addition, its effects on other receptors and signaling pathways need to be carefully considered when interpreting experimental results.
未来方向
There are several future directions for research on CTAP. One area of interest is the development of CTAP-based therapies for the treatment of cancer, inflammation, and neurological disorders. Another area of interest is the study of the mechanisms underlying the neuroprotective effects of CTAP, which could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the effects of CTAP on other receptors and signaling pathways, which could provide new insights into the regulation of pain, reward, and addiction.
合成方法
CTAP can be synthesized through a multi-step process involving the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with 2-naphthylamine. The final product, CTAP, is obtained through the reaction of the intermediate product with tetraethyl orthosilicate.
科学研究应用
CTAP has been extensively studied for its potential therapeutic applications in various fields of medicine. It has shown promising results in the treatment of cancer, inflammation, and neurological disorders. CTAP has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, CTAP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
分子式 |
C19H14ClN5O |
|---|---|
分子量 |
363.8 g/mol |
IUPAC 名称 |
2-[5-(4-chlorophenyl)tetrazol-1-yl]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C19H14ClN5O/c20-16-8-5-14(6-9-16)19-22-23-24-25(19)12-18(26)21-17-10-7-13-3-1-2-4-15(13)11-17/h1-11H,12H2,(H,21,26) |
InChI 键 |
HRUVDZWGUMFXQB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Cl |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN3C(=NN=N3)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277088.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B277091.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1H-tetrazol-5-ylbutanamide](/img/structure/B277092.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277093.png)
![N-(3-acetylphenyl)-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277095.png)
![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B277104.png)
![N-[4-({[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B277106.png)
![3,3-dimethyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butanone](/img/structure/B277107.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)